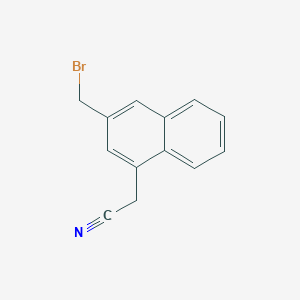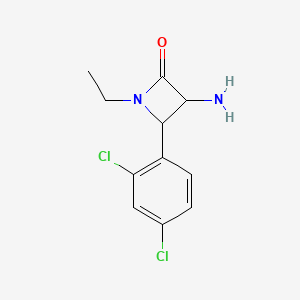
2-(Bromomethyl)naphthalene-4-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)naphthalene-4-acetonitrile is an organic compound with the molecular formula C12H8BrN. It is a derivative of naphthalene, where a bromomethyl group is attached to the second position and an acetonitrile group is attached to the fourth position of the naphthalene ring. This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)naphthalene-4-acetonitrile typically involves the bromination of naphthalene derivatives followed by the introduction of the acetonitrile group. One common method is the bromination of 2-methylnaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 2-(Bromomethyl)naphthalene can then be reacted with acetonitrile under basic conditions to form this compound .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)naphthalene-4-acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction Reactions: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield naphthylmethylamines, while oxidation reactions can produce naphthoquinones or other oxidized derivatives.
Scientific Research Applications
2-(Bromomethyl)naphthalene-4-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)naphthalene-4-acetonitrile depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can participate in various reactions, including hydrolysis, reduction, and cyclization, to form a wide range of products. The molecular targets and pathways involved vary depending on the specific reactions and applications.
Comparison with Similar Compounds
2-(Bromomethyl)naphthalene-4-acetonitrile can be compared with other similar compounds, such as:
2-(Bromomethyl)naphthalene: Lacks the acetonitrile group, making it less versatile in certain reactions.
2-(Chloromethyl)naphthalene-4-acetonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in chemical reactions.
2-(Bromomethyl)benzonitrile: Contains a benzene ring instead of a naphthalene ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a bromomethyl group and an acetonitrile group on a naphthalene ring, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C13H10BrN |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-[3-(bromomethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H10BrN/c14-9-10-7-11-3-1-2-4-13(11)12(8-10)5-6-15/h1-4,7-8H,5,9H2 |
InChI Key |
UMMLEKGTLKZIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC#N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)

![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)




